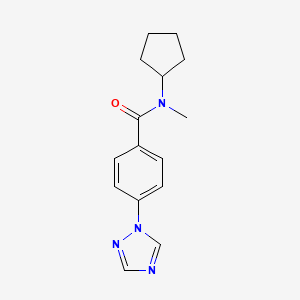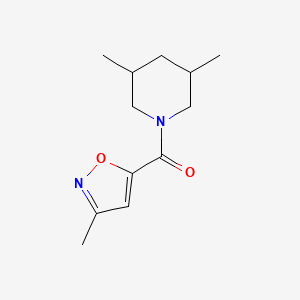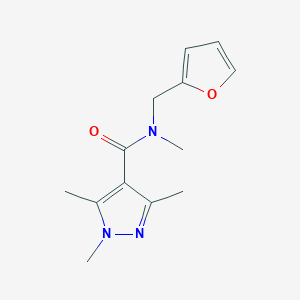
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CPA), which has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC).
Mechanism of Action
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide works by inhibiting the activity of HDAC, which is involved in the deacetylation of histone proteins. Histone acetylation is a critical process in regulating gene expression, as it can alter the structure of chromatin and promote the recruitment of transcriptional activators. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the acetylation of histones, leading to increased gene expression and improved cognitive function.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity and memory formation, leading to improved cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its specificity for HDAC, which makes it a useful tool for studying the role of HDAC in regulating gene expression and chromatin remodeling. However, one limitation of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of future directions for research on N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could be used to treat a wide range of neurological disorders. Another area of interest is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the solubility and bioavailability of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, particularly in terms of its potential for inducing epigenetic changes that could have unintended consequences.
Conclusion
In conclusion, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It works by inhibiting the activity of HDAC, leading to increased gene expression and improved cognitive function. While there are limitations to its use, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the role of HDAC in regulating gene expression and chromatin remodeling, and for developing new therapies for a range of neurological disorders.
Synthesis Methods
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can be synthesized by reacting CPA with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then reacted with cyclopentylamine to form N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, making it a cost-effective and efficient process.
Scientific Research Applications
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It has been shown to inhibit the activity of HDAC, which plays a critical role in regulating gene expression and chromatin remodeling. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the expression of genes that are involved in synaptic plasticity and memory formation, leading to improved cognitive function and reduced drug-seeking behavior.
properties
IUPAC Name |
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11(2)15(19)17-9-7-12(8-10-17)14(18)16-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBGVJUAFRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
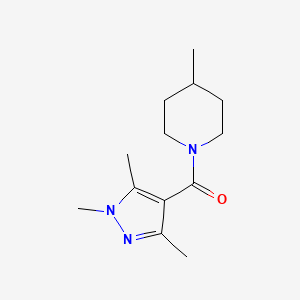
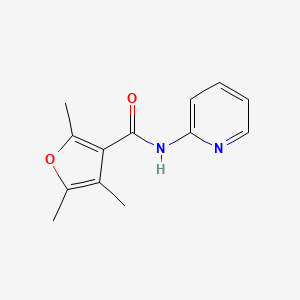
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
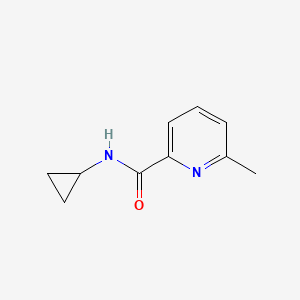
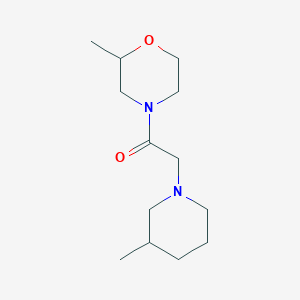
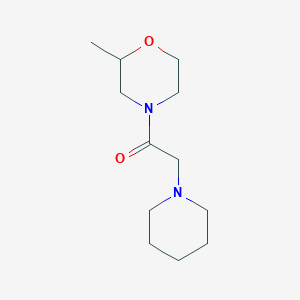
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
